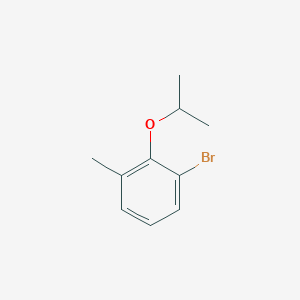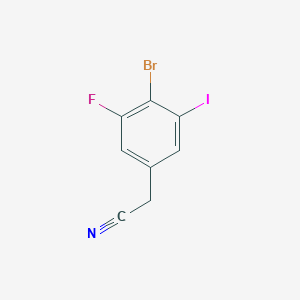![molecular formula C9H4ClF2NO2 B15206257 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15206257.png)
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a difluoromethyl group and a carbonyl chloride group attached to the benzoxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride typically involves the introduction of the difluoromethyl group and the carbonyl chloride group onto the benzoxazole ring. One common method involves the reaction of 2-aminophenol with difluoromethyl ketone under acidic conditions to form the benzoxazole ring. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Oxidation and Reduction Reactions: The difluoromethyl group can be involved in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The benzoxazole ring can participate in coupling reactions with various electrophiles and nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Thionyl Chloride:
Nucleophiles: Such as amines and alcohols, for substitution reactions.
Oxidizing and Reducing Agents: For modifying the difluoromethyl group.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole-6-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-6-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable building block for the synthesis of bioactive molecules.
Propiedades
Fórmula molecular |
C9H4ClF2NO2 |
|---|---|
Peso molecular |
231.58 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-6-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO2/c10-7(14)4-1-2-5-6(3-4)15-9(13-5)8(11)12/h1-3,8H |
Clave InChI |
PHEWGTQWCRWOHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)Cl)OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


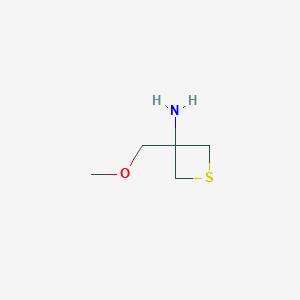
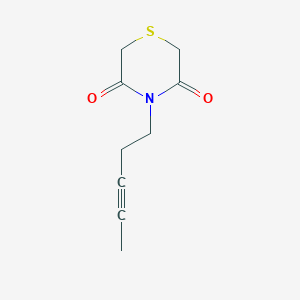
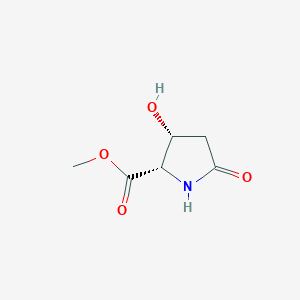

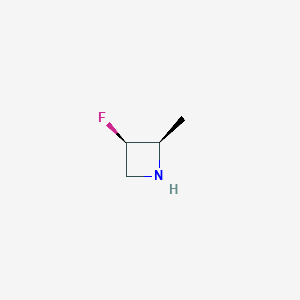
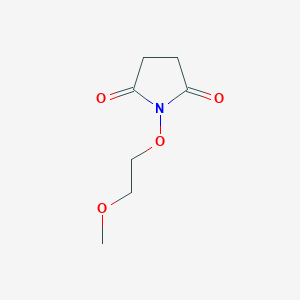
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
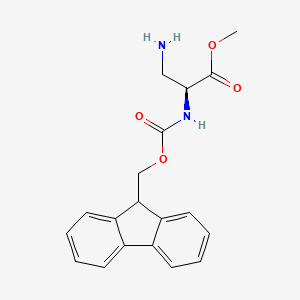

![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
